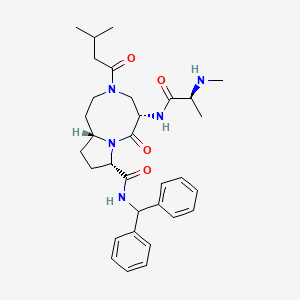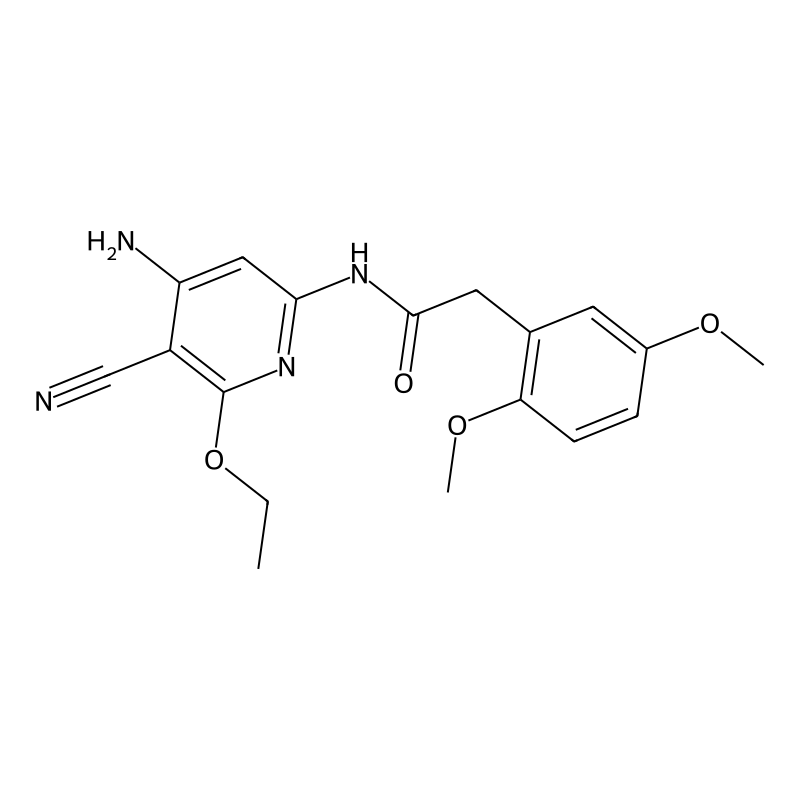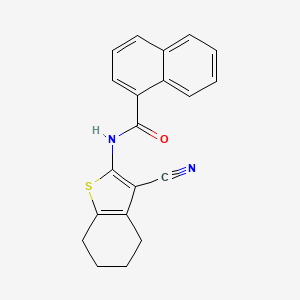CAS No.:1071992-99-8
Molecular Formula:C32H43N5O4
Molecular Weight:561.7 g/mol
Availability:
In Stock
CAS No.:894804-07-0
Molecular Formula:C18H20N4O4
Molecular Weight:356.4 g/mol
Availability:
In Stock
CAS No.:312917-14-9
Molecular Formula:C20H16N2OS
Molecular Weight:332.4 g/mol
Availability:
In Stock
CAS No.:1260251-31-7
Molecular Formula:C42H56F2N8O6
Molecular Weight:806.9 g/mol
Availability:
In Stock
CAS No.:129-56-6
Molecular Formula:C14H8N2O
Molecular Weight:220.23 g/mol
Availability:
In Stock
CAS No.:25612-73-1
Molecular Formula:C10H17N6O12P3
Molecular Weight:506.20 g/mol
Availability:
In Stock





